molecular formula C12H10F3NO5 B3034432 3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 174502-41-1

3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid

Cat. No.: B3034432
CAS No.: 174502-41-1
M. Wt: 305.21 g/mol
InChI Key: ARJWVNQRHKKYMF-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a useful research compound. Its molecular formula is C12H10F3NO5 and its molecular weight is 305.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Applications

  • Synthesis Methods : This compound and related structures have been synthesized using various methods. For instance, the preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in the synthesis of biologically active compounds, employs anhydrous solvents to shorten the initial stage of dithiocarbamic acid salt formation (Orlinskii, 1996).

  • Fluorescence Derivatization : The compound has been utilized in the fluorescence derivatization of amino acids. The derivatized amino acids exhibit strong fluorescence, making them useful in biological assays (Frade et al., 2007).

  • Supramolecular Aggregation : Studies have also focused on the molecular-electronic structures and supramolecular aggregation of compounds with similar structures, highlighting their potential in advanced material sciences (Low et al., 2004).

Chemical Properties and Interactions

  • pKa Determination : The trifluoroacetyl component of the compound has been explored for determining pKa values of acidic and basic trifluoromethyl heterocycles, useful in measuring pH in biological media (Jones et al., 1996; 1997).

  • Anticancer Activity : Some derivatives have been synthesized and screened for anticancer activity, showing significant in vitro cytotoxicity against various cancer cell lines (Saad & Moustafa, 2011).

  • Immunological Activity : Derivatives of similar structures have been synthesized for immunological applications, exhibiting potent adjuvant activity for inducing delayed-type hypersensitivity (Fukuda et al., 1981).

Medical and Biological Research

  • DNA Binding and Antiproliferative Activity : Platinum complexes using alanine-based amino acids with structures akin to the compound of interest have been synthesized, showing moderate cytotoxic activity and marked DNA binding ability (Riccardi et al., 2019).

  • Antibacterial and Antifungal Activity : Certain derivatives have demonstrated good antibacterial and antifungal activity, making them potential candidates for pharmaceutical applications (Sujatha et al., 2019).

  • Radiopharmaceutical Applications : Automated synthesis of radiopharmaceuticals for PET imaging, involving similar molecular structures, has been successfully validated under current Good Manufacturing Practices (Luo et al., 2019).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO5/c13-12(14,15)11(19)16-7(4-10(17)18)6-1-2-8-9(3-6)21-5-20-8/h1-3,7H,4-5H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJWVNQRHKKYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164467
Record name β-[(2,2,2-Trifluoroacetyl)amino]-1,3-benzodioxole-5-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174502-41-1
Record name β-[(2,2,2-Trifluoroacetyl)amino]-1,3-benzodioxole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174502-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[(2,2,2-Trifluoroacetyl)amino]-1,3-benzodioxole-5-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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